

Application Notes and Protocols for Oligomycin Seahorse Assay in Adherent Cells

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Compound of Interest

Compound Name: Oligomycin

Cat. No.: B223565

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Agilent Seahorse XF Cell Mito Stress Test is a crucial assay for investigating mitochondrial function in live, adherent cells by measuring their oxygen consumption rate (OCR) in real-time. [1][2] This method provides a detailed profile of cellular respiration by sequentially injecting metabolic modulators. A key component of this assay is **Oligomycin**, a potent inhibitor of ATP synthase (Complex V). [1][3] The injection of **Oligomycin** allows for the dissection and quantification of the key parameters of mitochondrial respiration, including ATP-linked respiration and proton leak. [1][3] Subsequent injections of the uncoupling agent carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) and a combination of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) further reveal maximal respiration, spare respiratory capacity, and non-mitochondrial respiration. [2][3] These parameters offer critical insights into the metabolic phenotype of cells and are invaluable for assessing the impact of drugs, genetic modifications, or disease states on mitochondrial health.

Experimental Protocols

This section provides a detailed methodology for performing the Seahorse XF Cell Mito Stress Test on adherent cells.

Materials

- Seahorse XF Cell Culture Microplate (e.g., 96-well)[3]
- Seahorse XF Sensor Cartridge[3]
- Seahorse XF Calibrant[3]
- Seahorse XF Base Medium (e.g., DMEM, without phenol red)[4]
- Supplements: Glucose, Sodium Pyruvate, L-Glutamine[4]
- Seahorse XF Cell Mito Stress Test Kit (containing **Oligomycin**, FCCP, Rotenone/Antimycin A)[2]
- Adherent cells of interest
- Standard cell culture reagents and equipment
- Seahorse XF Analyzer[2]

Day 1: Cell Seeding

- Cell Culture: Culture adherent cells under standard conditions until they are ready for subculturing.
- Harvest and Count: Harvest the cells using standard trypsinization, neutralize, and then count the cells, ensuring high viability (>95%).[3]
- Seeding: Seed the cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density.[1] The optimal cell number varies by cell type and should be determined empirically to ensure a robust OCR signal.[5] Pipette the cells carefully into the wells to ensure an even monolayer, avoiding the corners.[3] Do not seed cells in the four background correction wells.[6]
- Incubation: Incubate the cell plate overnight in a 37°C, CO₂ incubator to allow for cell attachment and recovery.[3]

Day 1: Sensor Cartridge Hydration

- Hydration: The day before the assay, hydrate the Seahorse XF Sensor Cartridge. Place the sensor cartridge upside down and add Seahorse XF Calibrant to each well of the utility plate (200 μ L for a 96-well plate).^{[3][7]}
- Incubation: Carefully place the sensor cartridge onto the utility plate, avoiding air bubbles, and incubate overnight at 37°C in a non-CO₂ incubator.^{[3][7]}

Day 2: Seahorse Assay

- Prepare Assay Medium: On the day of the assay, warm the Seahorse XF Base Medium to 37°C. Supplement the medium with glucose, sodium pyruvate, and glutamine to the desired final concentrations (common starting points are 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine).^{[1][8]} Adjust the pH of the complete assay medium to 7.4 ± 0.1 at 37°C.^[1]
- Prepare Cell Plate:
 - Remove the cell plate from the incubator.
 - Gently wash the cells twice with the pre-warmed assay medium, leaving a small amount of medium in the wells to prevent the cells from drying out.^{[1][9]}
 - After the final wash, add the appropriate volume of assay medium to each well (e.g., 180 μ L for a 96-well plate).^{[7][9]}
 - Incubate the cell plate in a non-CO₂ incubator at 37°C for 45-60 minutes to allow the temperature and pH to stabilize.^{[3][9]}
- Prepare Compound Plate:
 - Thaw the **Oligomycin**, FCCP, and Rotenone/Antimycin A stock solutions.
 - Prepare working solutions by diluting the stock solutions in the prepared assay medium to a concentration that is 10x the final desired concentration in the well.^[3] The injection of 20-25 μ L of the 10x solution into the 180 μ L well volume will result in the desired final 1x concentration.
- Load Sensor Cartridge:

- Remove the hydrated sensor cartridge from the incubator.
- Load the 10x working solutions of the compounds into the appropriate ports of the sensor cartridge (Port A: **Oligomycin**, Port B: FCCP, Port C: Rotenone/Antimycin A).[1] The volume to load is typically specified by the instrument software (e.g., 20-25 μ L).[3]
- Run the Assay:
 - Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer.[1]
 - Start the assay using the Seahorse XF software. The instrument will first calibrate the sensors and then proceed with the measurement protocol, which includes baseline measurements followed by the sequential injection of the compounds and subsequent OCR measurements.[9]

Data Presentation

The following table summarizes the recommended starting concentrations for the compounds in the Seahorse XF Cell Mito Stress Test and the key parameters derived from the resulting OCR measurements. It is important to note that the optimal concentration for FCCP is highly cell-type dependent and may require optimization.[2][5]

Compound	Recommended Final Concentration	Port	Parameter(s) Measured/Calculated
(Baseline)	N/A	N/A	Basal Respiration: The initial oxygen consumption rate of the cells, representing the total energetic demand. [1]
Oligomycin	1.0 - 2.0 μ M (1.5 μ M is often ideal) [2] [5]	A	ATP-Linked Respiration: The decrease in OCR after Oligomycin injection, representing the portion of basal respiration used for ATP synthesis. [3] Proton Leak: The remaining OCR after Oligomycin injection, representing the oxygen consumption used to compensate for proton leak across the inner mitochondrial membrane. [1] [3]
FCCP	0.125 - 2.0 μ M (Requires optimization) [5] [6]	B	Maximal Respiration: The maximum OCR reached after the addition of FCCP, which uncouples the proton gradient and forces the electron transport chain to function at its

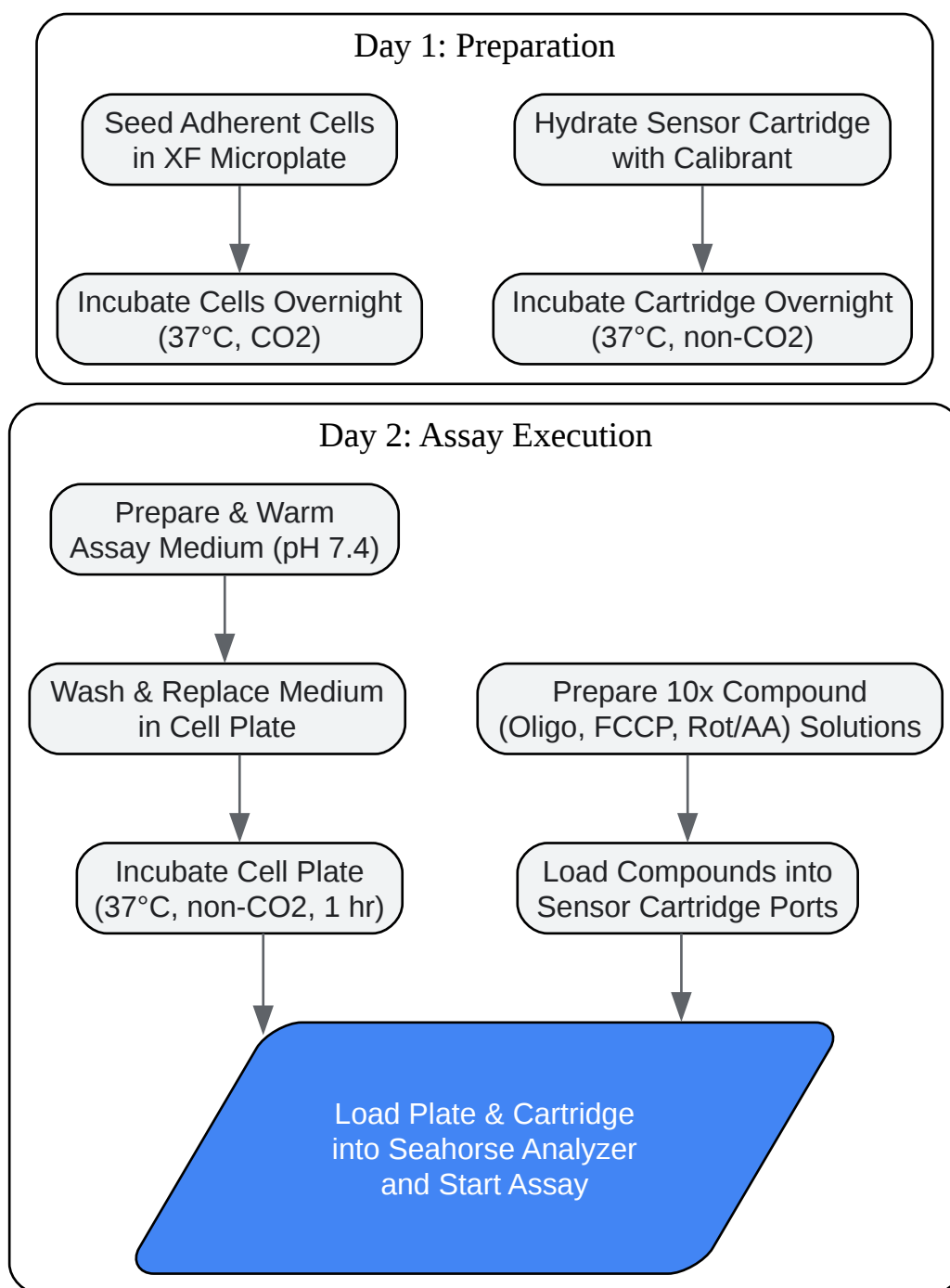
maximum rate.[\[3\]](#)
Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.[\[2\]](#)[\[3\]](#)

Rotenone/Antimycin A 0.5 μ M[\[2\]](#)

C

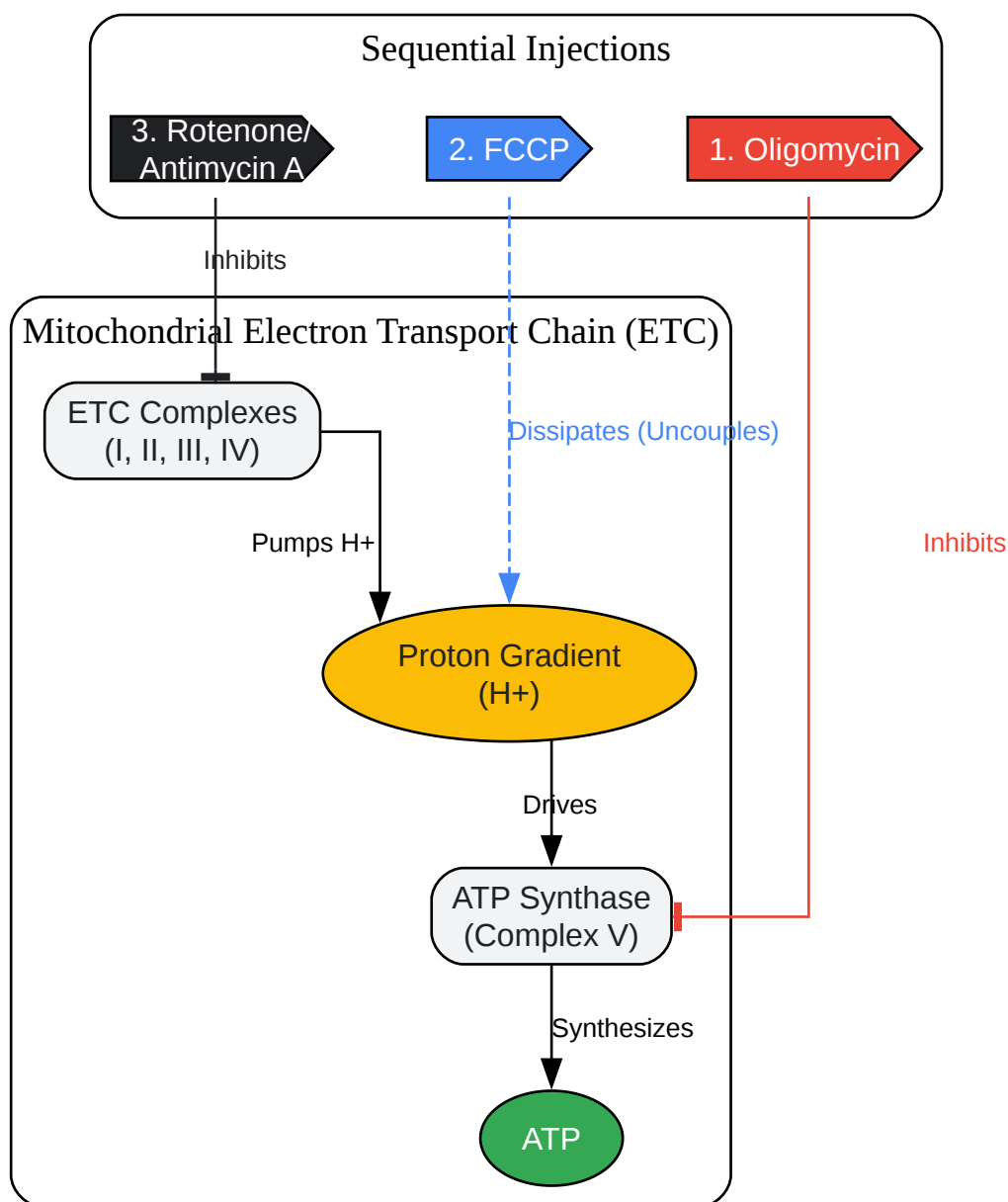
Non-Mitochondrial Respiration: The OCR remaining after the shutdown of mitochondrial respiration, attributed to cellular enzymes that continue to consume oxygen.[\[2\]](#)
[\[3\]](#)

Mandatory Visualization



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Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.



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Caption: Mitochondrial respiration and points of inhibition in the Mito Stress Test.

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